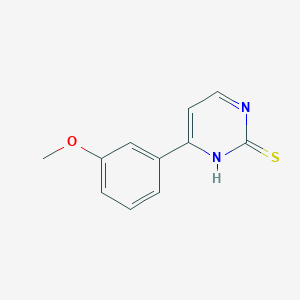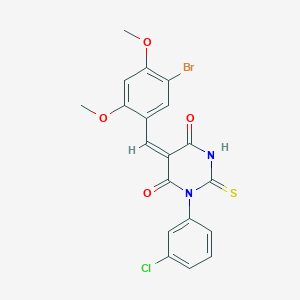
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as MBMP, is a synthetic compound that has been widely used in scientific research. MBMP is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep. It has also been shown to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone in lab experiments is its ability to selectively activate GABA receptors. This allows researchers to study the effects of compounds on specific neurotransmitter systems. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research involving 1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One area of research could focus on the development of new compounds that have similar effects to this compound but with fewer side effects. Another area of research could focus on the use of this compound in the treatment of various neurological disorders, such as anxiety and epilepsy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, and its ability to selectively activate GABA receptors makes it a valuable tool for studying the effects of compounds on specific neurotransmitter systems. While there are limitations to using this compound in lab experiments, its potential for use in the treatment of neurological disorders makes it an area of research worthy of further exploration.
Métodos De Síntesis
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is synthesized by reacting 3-methyl-1-butanol with phosgene to form 3-methylbutyl chloroformate. The resulting intermediate is then reacted with morpholine to form 1-(3-methylbutyl)-4-morpholinylcarbonyl chloride. This intermediate is then reacted with pyrrolidinone to form this compound.
Aplicaciones Científicas De Investigación
1-(3-methylbutyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various compounds on the cardiovascular system.
Propiedades
IUPAC Name |
1-(3-methylbutyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2)3-4-16-10-12(9-13(16)17)14(18)15-5-7-19-8-6-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFMDKYQVONNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)
![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)

![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6106663.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6106672.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide](/img/structure/B6106705.png)
![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)